

(+/-)-N-3-Benzyl nirvanol structure elucidation

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Compound of Interest

Compound Name: (+/-)-N-3-Benzyl nirvanol

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An In-Depth Technical Guide to the Structure Elucidation of **(+/-)-N-3-Benzyl nirvanol**

Introduction

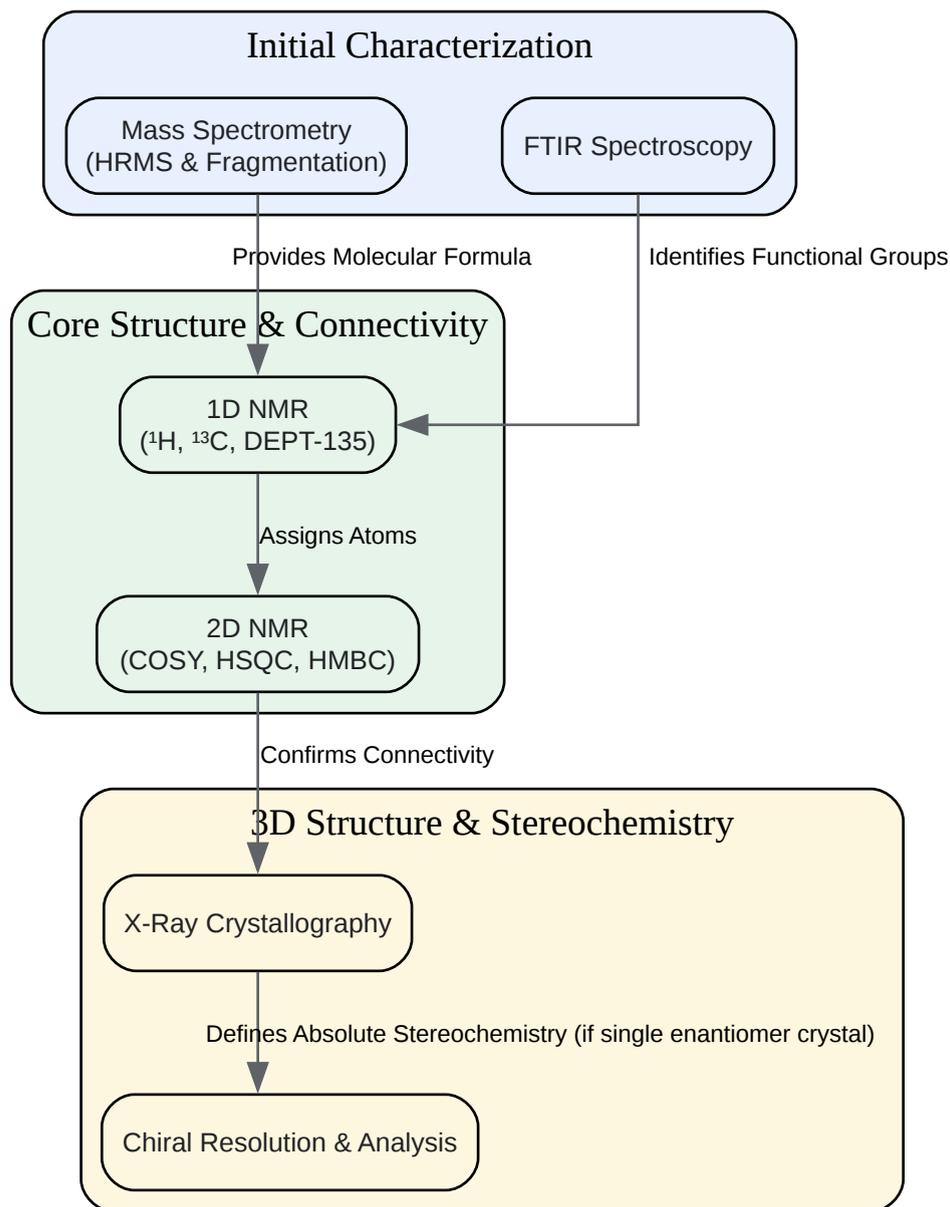
(+/-)-N-3-Benzyl nirvanol, with the empirical formula $C_{18}H_{18}N_2O_2$, is a synthetic derivative of nirvanol, a hydantoin-based compound.[1] This class of molecules is of significant interest in medicinal chemistry, with (+)-N-3-Benzyl nirvanol being recognized as a potent and selective inhibitor of the cytochrome P450 enzyme CYP2C19.[2] The precise structural characterization of such molecules is paramount for understanding their mechanism of action, ensuring purity, and meeting regulatory standards in drug development. This guide provides a comprehensive, multi-technique approach to the structural elucidation of racemic N-3-benzyl nirvanol, grounded in established analytical principles and methodologies.

The core structure is based on a 5-ethyl-5-phenylhydantoin scaffold, with a benzyl group attached to the nitrogen at position 3. The presence of a chiral center at the C5 position of the hydantoin ring results in a racemic mixture of (+) and (-) enantiomers.[2][3] This guide will detail the analytical workflow required to unambiguously confirm this structure and subsequently resolve and characterize the individual enantiomers.

Strategic Approach to Structure Elucidation

The elucidation of a novel chemical entity like **(+/-)-N-3-Benzyl nirvanol** necessitates a multi-pronged analytical strategy. Each technique provides a unique piece of the structural puzzle, and their combined data allows for a comprehensive and validated conclusion. Our approach is hierarchical, beginning with foundational techniques that confirm the molecular formula and key

functional groups, and progressing to more complex spectroscopic methods that piece together the molecular framework.



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Caption: Logical workflow for the structure elucidation of **(+/-)-N-3-Benzylirvanol**.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Rationale: The initial and most critical step is to determine the elemental composition of the molecule. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.^{[4][5]}

Experimental Protocol:

- **Sample Preparation:** Dissolve approximately 1 mg of the synthesized **(+/-)-N-3-Benzylirvanol** in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
- **Analysis Mode:** Acquire data in positive ion mode.
- **Calibration:** Ensure the instrument is calibrated using a known standard to achieve mass accuracy within 5 ppm.
- **Data Acquisition:** Infuse the sample solution at a flow rate of 5-10 $\mu\text{L}/\text{min}$ and acquire the full scan spectrum.

Expected Data:

Parameter	Expected Value
Molecular Formula	$\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_2$
Calculated Monoisotopic Mass	294.1368 Da
Observed Ion (M+H) ⁺	~295.1441 Da

The observed mass for the protonated molecule (M+H)⁺ should be within 5 ppm of the calculated value, confirming the elemental composition.^[6]

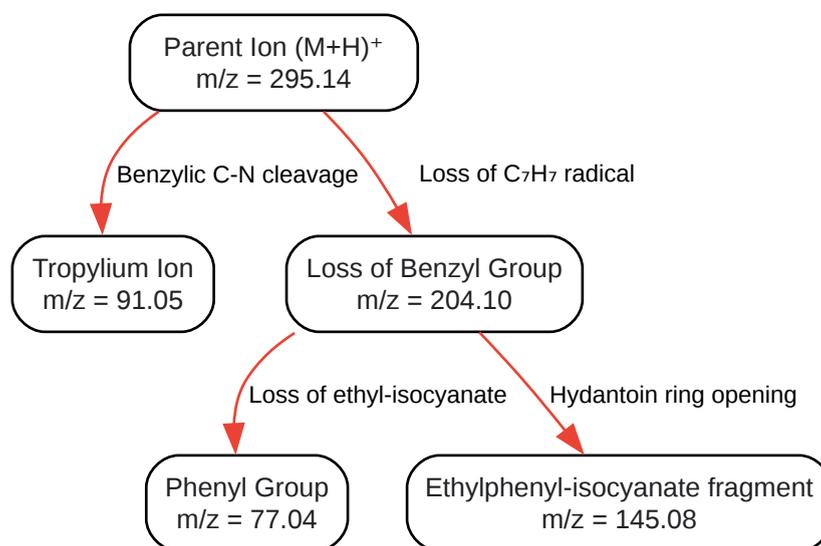
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Rationale: Following the confirmation of the molecular formula, MS/MS is employed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides vital clues about the structural motifs present in the molecule.[7][8]

Experimental Protocol:

- Instrumentation: Use a quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.
- Precursor Ion Selection: Isolate the (M+H)⁺ ion (~m/z 295.14) in the first quadrupole.
- Collision-Induced Dissociation (CID): Induce fragmentation in the collision cell using an inert gas (e.g., argon) with varying collision energies.
- Fragment Ion Analysis: Scan for the resulting fragment ions in the final mass analyzer.

Predicted Fragmentation Pathway:



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Caption: Predicted MS/MS fragmentation pathway for **(+/-)-N-3-Benzylirvanol**.

The observation of a prominent peak at m/z 91 is highly characteristic of a benzyl group, which rearranges to the stable tropylium cation. The presence of fragments corresponding to the core hydantoin structure further supports the proposed scaffold.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[9]

Experimental Protocol:

- **Sample Preparation:** Place a small amount of the powdered **(+/-)-N-3-Benzylirvanol** onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Record the spectrum over a range of 4000-400 cm^{-1} .
- **Background Correction:** Perform a background scan prior to sample analysis to subtract atmospheric CO_2 and water vapor signals.

Expected Characteristic Absorption Bands:

Wavenumber (cm^{-1})	Vibration Type	Functional Group
~3200-3000	N-H Stretch	Amide (Hydantoin Ring)
~3100-3000	C-H Stretch	Aromatic (Phenyl & Benzyl)
~2980-2850	C-H Stretch	Aliphatic (Ethyl Group)
~1770 & ~1710	C=O Stretch (asymmetric & symmetric)	Imide (Hydantoin Ring)
~1600 & ~1450	C=C Stretch	Aromatic Rings

The presence of two distinct carbonyl stretching bands is a hallmark of the hydantoin ring structure. The N-H stretching frequency confirms the presence of the secondary amide within the ring.[10]

Part 2: Unraveling Connectivity with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment,

connectivity, and multiplicity of each atom.[11]

Experimental Protocol (General):

- Sample Preparation: Dissolve 5-10 mg of **(+/-)-N-3-Benzylirvanol** in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[12]
- Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

1D NMR: ¹H, ¹³C, and DEPT-135

Rationale:

- ¹H NMR: Provides information on the number of different types of protons and their neighboring protons (through spin-spin coupling).
- ¹³C NMR: Shows the number of chemically non-equivalent carbons.
- DEPT-135: Differentiates between CH, CH₂, and CH₃ groups, which is crucial for assigning aliphatic signals.[9][13]

Expected ¹H and ¹³C NMR Data (Predicted):

Group	¹ H Chemical Shift (δ , ppm)	¹³ C Chemical Shift (δ , ppm)	DEPT-135
Ethyl-CH ₃	~0.9 (t, 3H)	~8	Positive
Ethyl-CH ₂	~2.0 (q, 2H)	~35	Negative
Benzyl-CH ₂	~4.6 (s, 2H)	~45	Negative
Aromatic-H	~7.2-7.5 (m, 10H)	~125-140	Positive
Hydantoin N-H	~8.5 (s, 1H)	-	-
C5 (Quaternary)	-	~65	Absent
C2 & C4 (C=O)	-	~156 & ~173	Absent

Note: 't' = triplet, 'q' = quartet, 's' = singlet, 'm' = multiplet.

The DEPT-135 spectrum is critical for confirming the presence of the two CH₂ groups (ethyl and benzyl) as negative peaks and the CH₃ group as a positive peak. The absence of the C5, C2, and C4 signals in the DEPT spectrum confirms their quaternary nature.^[14]

2D NMR: COSY, HSQC, and HMBC

Rationale: 2D NMR experiments are essential for establishing the connectivity between atoms.^[15]

- COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically over 2-3 bonds).
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH).
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (²JCH and ³JCH), which is key for connecting different structural fragments.

Key Expected 2D NMR Correlations:

Caption: Key expected COSY and HMBC correlations for structural assembly.

Analysis of 2D Data:

- COSY: A clear correlation between the ethyl protons (~0.9 and ~2.0 ppm) will confirm the ethyl group.
- HSQC: Will map all proton signals to their directly attached carbons as predicted in the table above.
- HMBC: This is the cornerstone of the elucidation. Key correlations to look for are:
 - Protons of the ethyl group (~2.0 ppm) to the quaternary C5 carbon (~65 ppm).
 - Protons of the C5-phenyl group to the C5 carbon.
 - The N1-H proton (~8.5 ppm) to C5 and the C2 carbonyl carbon.

- The benzylic CH₂ protons (~4.6 ppm) to the C2 and C4 carbonyl carbons and the carbons of the benzyl-phenyl ring.

These HMBC correlations will unequivocally link the ethyl group, the phenyl group, and the N-benzyl group to the hydantoin core, completing the structural puzzle.

Part 3: Stereochemistry and Final Confirmation

X-Ray Crystallography

Rationale: Single-crystal X-ray crystallography provides the absolute, unambiguous 3D structure of a molecule in the solid state.^[16] It is the gold standard for structural confirmation. For a racemic compound, it will confirm the connectivity and the relative stereochemistry within the crystal lattice.

Experimental Protocol:

- **Crystal Growth:** Growing single crystals suitable for X-ray diffraction can be challenging for small organic molecules.^[17] A common method is slow evaporation:
 - Create a saturated solution of **(+/-)-N-3-Benzylirvanol** in a suitable solvent (e.g., ethanol, ethyl acetate).
 - Loosely cap the vial and allow the solvent to evaporate slowly over several days in a vibration-free environment.^[18]
- **Crystal Mounting:** Mount a suitable single crystal (typically <0.5 mm in all dimensions) on a goniometer head.^[16]
- **Data Collection:** Place the crystal in a diffractometer and collect diffraction data using a monochromatic X-ray source.
- **Structure Solution and Refinement:** Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and atomic positions.

The resulting structure will definitively confirm the connectivity established by NMR and provide detailed conformational information.

Resolution of Enantiomers and Chiral Analysis

Rationale: Since the compound is synthesized as a racemic mixture, it is often necessary to separate the enantiomers for pharmacological studies, as they can have different biological activities.[2][3] Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective method for this separation.

Experimental Protocol:

- Column Selection: Utilize a chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose.
- Mobile Phase Optimization: Develop a mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol, to achieve baseline separation of the two enantiomers.
- Analysis:
 - Inject an analytical-scale sample of the racemic mixture to determine the retention times of the two enantiomers.
 - Perform a semi-preparative or preparative scale separation to isolate the individual enantiomers.
- Characterization of Enantiomers:
 - Circular Dichroism (CD) Spectroscopy: Acquire CD spectra for each isolated enantiomer. They should be mirror images of each other, confirming their enantiomeric relationship.
 - Optical Rotation: Measure the specific rotation ($[\alpha]_D$) for each enantiomer using a polarimeter. The values should be equal in magnitude and opposite in sign.

Conclusion

The structural elucidation of **(+/-)-N-3-Benzyl Nirvanol** is a systematic process that relies on the synergistic application of multiple analytical techniques. High-resolution mass spectrometry establishes the molecular formula, while FTIR identifies key functional groups. A suite of 1D and 2D NMR experiments meticulously maps out the atomic connectivity, piecing together the

ethyl, phenyl, and N-benzyl substituents around the central hydantoin core. Finally, X-ray crystallography provides the ultimate confirmation of the three-dimensional structure, and chiral chromatography allows for the resolution and characterization of the individual enantiomers. This rigorous, self-validating workflow ensures the unequivocal identification and characterization of the molecule, a critical requirement for its application in research and drug development.

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